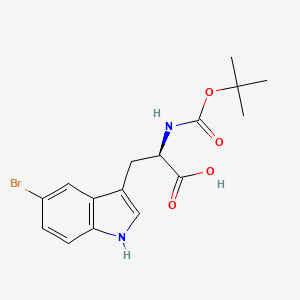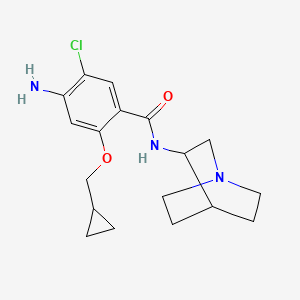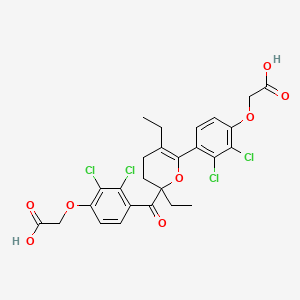
trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) is a complex organic compound characterized by its unique structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the azo compound: This step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives under acidic conditions.
Lithiation: The final step involves the lithiation of the compound using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, the compound may be used as a probe or marker due to its distinct functional groups, which can interact with biological molecules.
Medicine
Potential medical applications include its use as a drug candidate or in diagnostic assays, leveraging its specific interactions with biological targets.
Industry
In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals, benefiting from its azo and sulfonate groups.
作用機序
The mechanism by which trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses.
類似化合物との比較
Similar Compounds
- Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla)
- This compound)
- This compound)
Uniqueness
The uniqueness of this compound) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications across different fields.
特性
CAS番号 |
117409-78-6 |
|---|---|
分子式 |
C36H26Li3N7O11S3 |
分子量 |
849.7 g/mol |
IUPAC名 |
trilithium;4-hydroxy-3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H29N7O11S3.3Li/c1-21-15-26(11-13-31(21)41-42-32-14-12-27(20-33(32)54-2)39-38-25-6-4-8-29(18-25)56(48,49)50)40-43-35-34(57(51,52)53)16-22-9-10-24(19-30(22)36(35)44)37-23-5-3-7-28(17-23)55(45,46)47;;;/h3-20,37,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChIキー |
AMEKPYPAOVQLRD-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC1=C(C=CC(=C1)NN=C2C(=CC3=C(C2=O)C=C(C=C3)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])OC |
正規SMILES |
[Li+].[Li+].[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])OC |
同義語 |
trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenylazo)phenylazo)naphthalene-3-sulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)

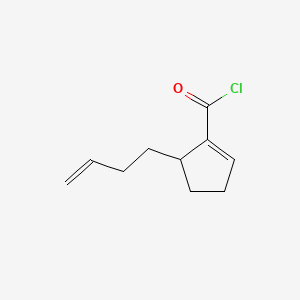
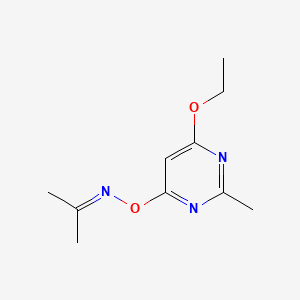
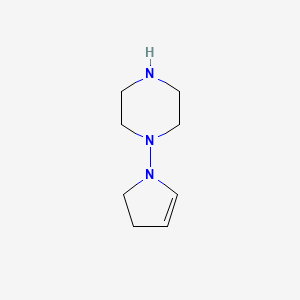
![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
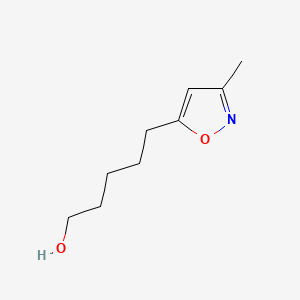
![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)
